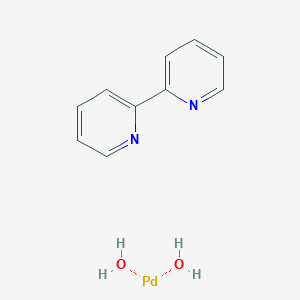
(2,2'-Bipyridine)dihydroxopalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridine)dihydroxopalladium is a coordination complex consisting of palladium metal coordinated to two hydroxide ions and a 2,2’-bipyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)dihydroxopalladium typically involves the reaction of palladium chloride with 2,2’-bipyridine in the presence of a base. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
[ \text{PdCl}_2 + \text{2,2’-Bipyridine} + \text{Base} \rightarrow \text{(2,2’-Bipyridine)dihydroxopalladium} + \text{By-products} ]
Industrial Production Methods
Industrial production methods for (2,2’-Bipyridine)dihydroxopalladium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)dihydroxopalladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides, phosphines, or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a wide range of palladium complexes with different ligands.
Scientific Research Applications
(2,2’-Bipyridine)dihydroxopalladium has a wide range of applications in scientific research:
Properties
Molecular Formula |
C10H12N2O2Pd |
|---|---|
Molecular Weight |
298.63 g/mol |
IUPAC Name |
palladium;2-pyridin-2-ylpyridine;dihydrate |
InChI |
InChI=1S/C10H8N2.2H2O.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H2; |
InChI Key |
IRNZREWPRYZASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















